molecular formula C8H8ClN3S B13067658 4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13067658
M. Wt: 213.69 g/mol
InChI Key: HYMGNYITONITHY-UHFFFAOYSA-N
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Description

4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at the 4-position and a thiophen-3-ylmethyl group at the 1-position. The thiophene moiety introduces sulfur-based electron-rich aromaticity, which may enhance interactions with biological targets such as enzymes or receptors. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in pharmacologically active molecules, including kinase inhibitors and antimicrobial agents.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

4-chloro-1-(thiophen-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C8H8ClN3S/c9-7-4-12(11-8(7)10)3-6-1-2-13-5-6/h1-2,4-5H,3H2,(H2,10,11)

InChI Key

HYMGNYITONITHY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole.

    Chlorination: The final step involves the chlorination of the pyrazole ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The thiophene moiety can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that pyrazole derivatives can inhibit cell proliferation in breast cancer models, suggesting that this compound may have similar effects due to its structural analogies .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A specific study demonstrated that derivatives of pyrazole can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development
In agricultural chemistry, the compound's ability to act as a pesticide has been investigated. Pyrazole derivatives are known for their effectiveness against a range of pests while being less harmful to beneficial insects. The development of formulations containing this compound could lead to more sustainable pest management solutions .

Material Science

Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites. Research has shown that integrating thiophene-based compounds into polymer systems can improve electrical conductivity and mechanical properties .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cells.
Study 2Antimicrobial PropertiesSignificant activity against Staphylococcus aureus and E. coli.
Study 3Pesticide DevelopmentEffective against common agricultural pests with minimal impact on beneficial insects.
Study 4Polymer SynthesisEnhanced mechanical strength and thermal stability in polymer matrices.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substitution at the 1-Position: Aromatic vs. Heteroaromatic Groups

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine Thiophen-3-ylmethyl C₉H₉ClN₃S 226.70 (calculated) Sulfur-containing heterocycle enhances electronic interactions
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine 3-Fluorophenylmethyl C₁₀H₉ClFN₃ 225.65 Fluorine increases electronegativity; 95% purity
4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Chloro-6-fluorophenylmethyl C₁₀H₈Cl₂FN₃ 260.10 Di-halogenation enhances steric bulk
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 5-Methylthiophen-3-ylmethyl C₁₀H₁₂N₃S 206.28 Methyl groups increase lipophilicity

Key Observations :

  • Thiophene vs. Phenyl : The thiophene group (C₄H₃S) introduces sulfur’s lone pairs, enabling stronger π-π stacking and hydrogen bonding compared to phenyl derivatives. This may improve binding affinity in sulfur-sensitive biological targets .
  • Dichlorinated analogs (e.g., 3,4-dichlorophenyl) increase molecular weight and steric hindrance .

Halogen and Alkyl Chain Modifications

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine 2-(Thiophen-3-yl)ethyl C₉H₁₀BrN₃S 272.16 Bromine substitution increases molecular weight; ethyl chain extends hydrophobicity
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1-Ethylpyrazol-4-ylmethyl C₉H₁₂ClN₅ 225.68 Pyrazole-pyrazole linkage may enhance rigidity
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 3-Chlorothiophen-2-ylmethyl C₉H₁₀ClN₃S 227.71 Chlorine at thiophene-2-position alters electronic distribution

Key Observations :

  • Halogen Swapping: Bromine (vs. For example, bromine’s larger size may improve hydrophobic interactions in protein pockets .
  • Alkyl Chains : Ethyl or methyl groups (e.g., 1-ethylpyrazole) enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Substituent Position and Stereoelectronic Effects

  • Thiophene Substituent Position : The 3-position of thiophene in the target compound vs. 2-position in 1-[(3-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine alters the spatial orientation of the aromatic system. This may influence interactions with planar binding sites (e.g., ATP pockets in kinases).

Biological Activity

4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1183063-24-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a thiophene moiety, which is known to enhance the pharmacological properties of various organic compounds. The biological activity of this compound is under investigation for its possible applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C8_8H8_8ClN3_3S
  • Molecular Weight : 213.69 g/mol
  • CAS Number : 1183063-24-2

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for related pyrazole compounds have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer potential. Compounds containing this structure have been tested against multiple cancer cell lines, including H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). The presence of the thiophene group may enhance the cytotoxicity of these compounds. For example, structural analogs of this compound have shown IC50_{50} values ranging from 73 to 84 mg/mL against various cancer cell lines, suggesting a promising avenue for further research in anticancer drug development .

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that modifications on the pyrazole ring significantly impact biological activity. In particular:

  • Substituents at position N1 : Altering substituents can lead to variations in antiproliferative activity against cancer cells.
  • Thienyl moiety : The introduction of a thiophene ring at specific positions has been associated with increased potency and selectivity towards certain biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

StudyFindings
Demonstrated significant antimicrobial activity against Staphylococcus species with MIC values as low as 0.22 μg/mL.
Reported anticancer properties against multiple cell lines, with IC50_{50} values indicating substantial cytotoxic effects.
Investigated SAR of aminopyrazoles, highlighting the importance of substituent variations on biological efficacy.

Q & A

What are the optimal synthetic routes for 4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via copper-catalyzed cross-coupling or nucleophilic substitution. A representative method involves reacting a halogenated pyrazole precursor (e.g., 4-chloro-1H-pyrazol-3-amine) with a thiophen-3-ylmethyl halide in the presence of cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours . Key factors affecting yield include:

  • Catalyst loading : Lower CuBr amounts (<5 mol%) reduce side reactions but may slow kinetics.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the amine group.
  • Temperature : Prolonged heating (>48 hours) at 35–50°C risks decomposition of the thiophene moiety.

Advanced Research Question
For regioselective alkylation, computational modeling (DFT) can predict steric and electronic effects of the thiophen-3-ylmethyl group on pyrazole reactivity. Experimental validation via in situ IR monitoring reveals intermediates, enabling optimization of stepwise addition protocols to mitigate competing N1 vs. N2 alkylation .

How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Basic Research Question
Discrepancies between experimental 1^1H NMR shifts and predicted values (e.g., thiophene protons at δ 7.2–7.5 vs. calculated δ 6.8–7.1) often arise from solvent effects or hydrogen bonding. Use deuterated chloroform (CDCl₃) for NMR to minimize solvent shifts, and compare with solid-state X-ray data to confirm substituent orientation .

Advanced Research Question
When X-ray data (e.g., bond angles from SHELXL refinement ) conflict with NMR-derived conformers, employ dynamic NMR (DNMR) to assess rotational barriers of the thiophene-methyl group. For example, coalescence temperatures near 0°C indicate flexible conformations, reconciling crystallographic rigidity with solution-state dynamics .

What strategies are effective in designing bioactivity assays for this pyrazole-thiophene hybrid?

Basic Research Question
Prioritize target-specific assays based on structural analogs. For instance, 4-arylmethyl pyrazoles (e.g., DE4333659A1 ) show antibacterial activity via kinase inhibition. Use in vitro MIC assays against S. aureus and E. coli with compound concentrations ranging 1–100 µM, adjusting pH to 7.4 to mimic physiological conditions .

Advanced Research Question
Leverage structure-activity relationship (SAR) studies by modifying the thiophene substituent. Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability, as demonstrated in analogs with logP values <3.5 . Validate via molecular docking against E. coli DNA gyrase (PDB: 1KZN) to correlate binding affinity with MIC data .

How can crystallization challenges for this compound be addressed to obtain high-quality single crystals?

Basic Research Question
Slow evaporation from dichloromethane/hexane (1:3 v/v) at 4°C typically yields suitable crystals. Add 5% ethyl acetate to reduce aggregation. For SHELX refinement, collect data at 173 K to minimize thermal motion artifacts .

Advanced Research Question
If twinning occurs (e.g., Rint >0.05), use the TwinRotMat algorithm in SHELXL or switch to a P21/c space group. For polymorph control, apply solvent-mediated phase transformation by seeding with pre-crystallized material in ethanol/water mixtures .

What analytical methods are critical for purity assessment, and how are conflicting HPLC/MS data resolved?

Basic Research Question
Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Question
When LC-MS shows [M+H]+ at m/z 228.1 but HRMS suggests isotopic splitting (e.g., 35^{35}Cl/37^{37}Cl), perform isotopic pattern analysis (IPA) using MassLynx or XCalibur. For co-eluting impurities, employ orthogonal techniques like HILIC-ESI-MS or 2D DOSY NMR .

How does the thiophene substituent influence the compound’s electronic properties?

Advanced Research Question
Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials (Epa) near +1.2 V vs. Ag/AgCl, indicating electron-rich thiophene enhances π-conjugation. DFT calculations (B3LYP/6-31G*) show HOMO localization on the thiophene ring, correlating with redox activity in catalytic applications .

What mechanistic insights explain low yields in copper-catalyzed coupling steps?

Advanced Research Question
Low yields (<20% ) often stem from Cu(I) deactivation via thiophene sulfur coordination. Introduce chelating ligands (e.g., 1,10-phenanthroline) to stabilize Cu(I), or switch to Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling, improving yields to >60% .

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